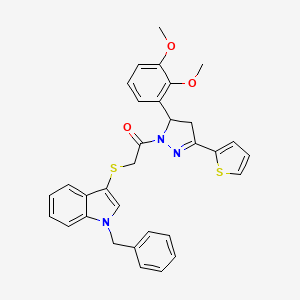
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C32H29N3O3S2 and its molecular weight is 567.72. The purity is usually 95%.
BenchChem offers high-quality 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
The compound has been explored for its potential in chemosensor development, particularly for the detection of metal ions like Fe3+. A study conducted by Khan (2020) on a structurally related pyrazoline derivative demonstrated its utility as a fluorescent chemosensor. This compound was synthesized and showed on-off fluorescence chemosensor capabilities for the determination of Fe3+ ion in solution, highlighting its application in metal ion detection Salman A. Khan, 2020.
Anticancer Activity
Research into novel pyrazoline derivatives has identified potential anticancer agents. For instance, Xu et al. (2017) synthesized a series of pyrazoline derivatives and evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). One derivative, in particular, showed notable inhibitory effect on HepG-2 cells with an IC50 value significantly lower than that of cisplatin, indicating its promise as an anticancer drug candidate Weijie Xu et al., 2017.
Antimicrobial and Anti-inflammatory Agents
A novel series of pyrazole chalcones prepared by Bandgar et al. (2009) were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds in this series exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their potential as lead compounds for future drug discovery B. Bandgar et al., 2009.
Optical and Physicochemical Properties
Zayed and Kumar (2019) investigated the microwave-assisted synthesis and optical properties of a pyrazoline derivative. The study found a significant red shift in fluorescence when the polarity of solvents increased, indicating solvatochromism. This derivative's properties, such as dipole moment and fluorescence quantum yields, were examined, offering insights into its potential applications in photophysical studies Mohie E. M. Zayed, Parveen Kumar, 2019.
Antibacterial Evaluation
Research by Hawaiz (2018) on Pyrazolinyl bromophenylthiazoles synthesized through a stepwise reaction revealed antimicrobial potential against S. aureus and E. coli. This study underscores the antimicrobial application of such compounds in combating bacterial infections F. Hawaiz, 2018.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O3S2/c1-37-28-15-8-13-24(32(28)38-2)27-18-25(29-16-9-17-39-29)33-35(27)31(36)21-40-30-20-34(19-22-10-4-3-5-11-22)26-14-7-6-12-23(26)30/h3-17,20,27H,18-19,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZCBMYEMPZICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

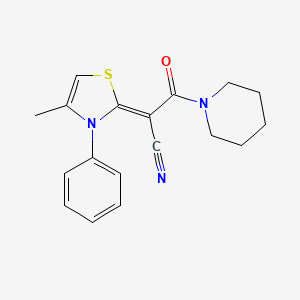
![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)
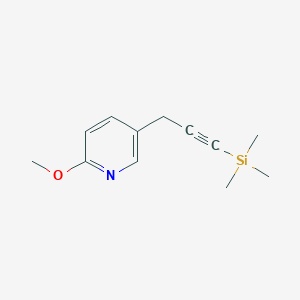
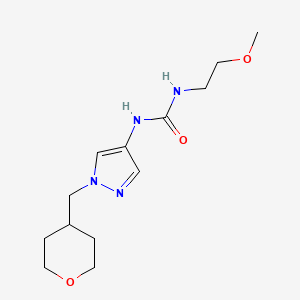


![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
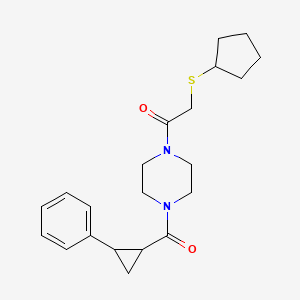
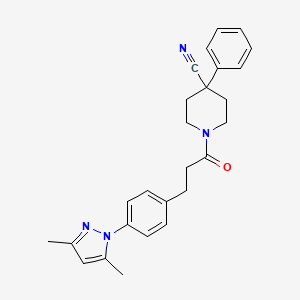

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)
![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)
